

In-Depth Technical Guide: L-369 for Advanced siRNA Delivery

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-369 is a novel, biodegradable ionizable cationic lipid designed for the systemic delivery of small interfering RNA (siRNA) therapeutics. As a critical component of lipid nanoparticle (LNP) formulations, **L-369** facilitates high encapsulation efficiency of RNA cargo and promotes effective endosomal escape for cytoplasmic delivery and subsequent gene silencing. Its structure is engineered to ensure potent in vivo activity while offering an improved safety profile, characterized by a rapid elimination profile from tissues. This technical guide details the biological function, delivery pathways, quantitative performance metrics, and experimental protocols associated with L--369, providing a comprehensive resource for its application in RNAi-based drug development.

Core Biological Function of L-369

The primary biological function of **L-369** is not as a pharmacologically active molecule itself, but as a highly efficient vehicle for delivering nucleic acid payloads, such as siRNA, into target cells. **L-369** is a key excipient in LNP-siRNA formulations, which are among the most clinically advanced platforms for RNAi therapeutics.[1]

The core functions of **L-369** within an LNP system are:

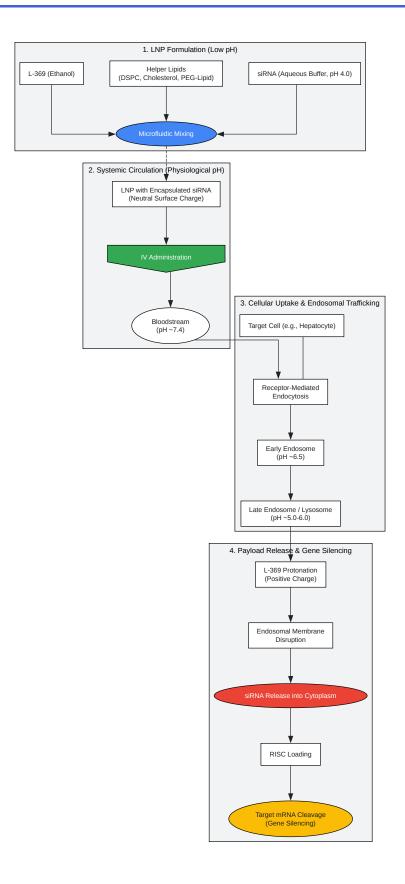


- Nucleic Acid Encapsulation: L-369 possesses an ionizable tertiary amine head group. At a
 low pH (e.g., pH 4.0) during the formulation process, this amine group becomes protonated
 (positively charged). This positive charge enables strong electrostatic interactions with the
 negatively charged phosphate backbone of siRNA, driving the encapsulation of the nucleic
 acid cargo into the core of the nanoparticle.
- In Vivo Stability: At physiological pH (~7.4) in the bloodstream, the L-369 head group is
 predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific
 interactions with serum proteins and reducing rapid clearance by the mononuclear
 phagocyte system, thereby extending the circulation half-life of the LNP.
- Cellular Uptake and Endosomal Escape: LNPs are typically taken up by target cells, primarily in the liver, through receptor-mediated endocytosis. Once inside the endosome, the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This drop in pH protonates the L-369, imparting a positive charge to the LNP. The now cationic L-369 lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and facilitating the release of the siRNA cargo into the cytoplasm. This endosomal escape is the critical step for the siRNA to engage with the RNA-induced silencing complex (RISC).[2]
- Biodegradability and Elimination: **L-369** is designed with biodegradable moieties, likely ester linkages, within its hydrophobic tails. This structure allows for metabolic breakdown of the lipid into smaller, more readily eliminated components, leading to an improved in vivo elimination profile and a wider safety margin compared to non-biodegradable lipids.[3][4]

L-369 Mediated Delivery Pathway

The delivery of siRNA via **L-369**-containing LNPs is a multi-step process, beginning with formulation and ending with target gene silencing. This pathway represents the logical and biological journey of the therapeutic agent.





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Caption: LNP-mediated siRNA delivery pathway from formulation to gene silencing.



Quantitative Data and Performance Metrics

The efficacy and safety of an ionizable lipid are defined by key quantitative parameters. While specific data for **L-369** is proprietary, performance is expected to be similar or superior to lipids like L319, a well-characterized biodegradable lipid.[3]

Table 1: Physicochemical and In Vivo Performance Characteristics of L-369 (and Analogs)



Parameter	Value / Observation	Significance	Reference
Chemical Identity			
CAS Number	1443522-24-4	Unique identifier for L-369.	[5]
Molecular Weight	794.3 g/mol	Defines the molar mass of the lipid.	[5]
Formulation & Delivery			
Apparent pKa	~6.4	Optimal pKa is crucial for balancing encapsulation efficiency and endosomal escape. Values between 6.2-6.5 are ideal for hepatic siRNA delivery.	[3]
In Vivo Efficacy (ED₅o)	< 0.1 mg/kg	Expected high potency in vivo, comparable to leading lipids used for silencing liver targets (e.g., Factor VII).	[4]
Safety & Pharmacokinetics			
Elimination Profile	Rapid	Biodegradable structure leads to faster clearance from tissues compared to non-biodegradable lipids, improving the safety profile.	[3][4]



| Tolerability | Wide Safety Margin | Preclinical studies indicate good tolerability at therapeutic doses. |[3] |

Experimental Protocols

Detailed methodologies are critical for the successful application and evaluation of **L-369** in LNP-siRNA formulations.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the standard method for producing homogenous, small-sized LNPs with high encapsulation efficiency.

Objective: To encapsulate siRNA into LNPs using L-369.

Materials:

- L-369 Ionizable Lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)
- siRNA targeting the gene of interest
- Ethanol (200 proof, RNase-free)
- Citrate or Acetate Buffer (25 mM, pH 4.0, RNase-free)
- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

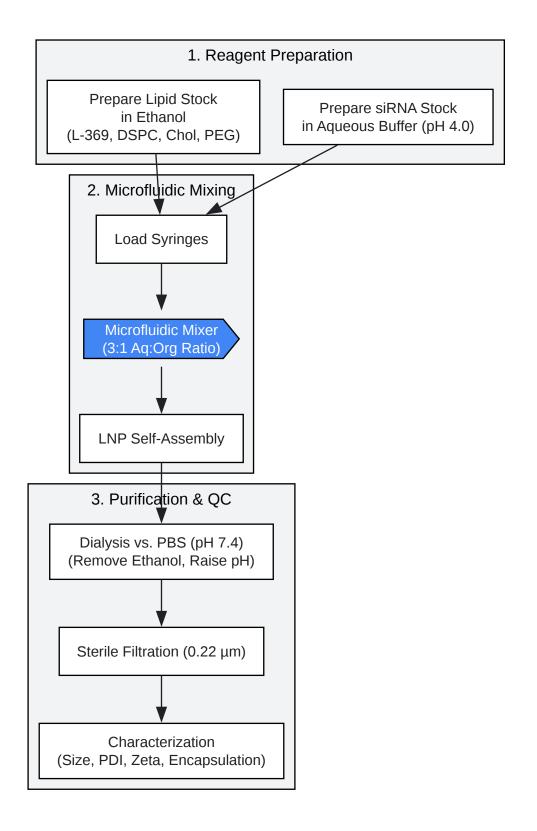
• Prepare Lipid Stock Solution: Dissolve **L-369**, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between



10-25 mM.[6]

- Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
- Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic phase).[7] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated siRNA.
- Dialysis/Purification: Collect the resulting LNP solution and immediately dialyze against PBS (pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
- Sterilization: Filter the final LNP solution through a 0.22 μm sterile filter.
- Storage: Store the final LNP formulation at 4°C.





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Caption: Experimental workflow for the formulation of **L-369**-based siRNA LNPs.



LNP Characterization

Objective: To determine the critical quality attributes of the formulated LNPs.

Methods:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
 Well-formulated LNPs should have a hydrodynamic diameter of 80-150 nm with a PDI < 0.2.
- Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential should be near-neutral at pH 7.4.
- siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen®). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency is typically >90%.[8]

In Vivo Efficacy Assessment (Factor VII Silencing Model)

Objective: To determine the in vivo gene silencing potency (ED₅₀) of the LNP-siRNA formulation.

Animal Model: C57BL/6 mice.

Procedure:

- Administer the LNP-siRNA formulation (targeting the Factor VII gene) to mice via a single intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg). Include a control group treated with LNPs containing a non-targeting control siRNA.
- At 48-72 hours post-administration, collect blood samples via cardiac puncture into citratecontaining tubes.
- Process the blood to obtain serum.
- Measure serum Factor VII protein levels using a chromogenic assay.
- Calculate the percentage of Factor VII knockdown relative to the control group and determine the ED₅₀.[4]



Conclusion

L-369 represents a significant advancement in the field of ionizable lipids for RNAi therapeutics. Its chemical structure is optimized for potent in vivo gene silencing, while its biodegradable nature confers a favorable safety and elimination profile. The detailed pathways and protocols provided in this guide serve as a foundational resource for researchers and developers aiming to leverage **L-369** for the creation of next-generation RNA-based medicines. The combination of high efficacy and improved tolerability makes **L-369** a compelling component for clinical translation.

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